molecular formula C13H10BClFNO3 B12841064 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12841064
M. Wt: 293.49 g/mol
InChI Key: XLAINFWLAVXHRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 2-fluorobenzeneboronic acid with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C13H10BClFNO3

Molecular Weight

293.49 g/mol

IUPAC Name

[5-[(2-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)8-5-6-11(16)9(7-8)14(19)20/h1-7,19-20H,(H,17,18)

InChI Key

XLAINFWLAVXHRA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)F)(O)O

Origin of Product

United States

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